2-((4-fluorophenyl)thio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN5O2S and its molecular weight is 421.45. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
Research indicates that derivatives similar to 2-((4-fluorophenyl)thio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exhibit significant anti-inflammatory activities. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found that some showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anti-Cancer Activity
Compounds with a structure similar to the one have shown potential anti-cancer properties. Hammam et al. (2005) reported that fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity against various human cancer cell lines (Hammam et al., 2005).
Antimicrobial Properties
Parikh and Joshi (2014) investigated 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, finding that they possessed enhanced antimicrobial properties against a broad panel of bacterial and fungal strains. This suggests that similar compounds may also exhibit antimicrobial effects (Parikh & Joshi, 2014).
Potential Antipsychotic Agents
Wise et al. (1987) conducted a study on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound . They found that these compounds had an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. Their findings suggest that similar compounds could have potential applications as antioxidants (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S/c22-15-5-7-16(8-6-15)30-13-19(28)25-17-4-2-1-3-14(17)11-20-26-21(27-29-20)18-12-23-9-10-24-18/h1-10,12H,11,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCFZJYCIYFGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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